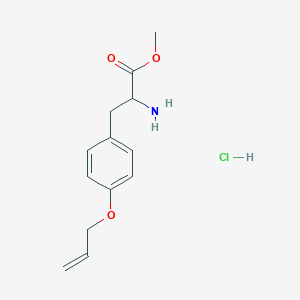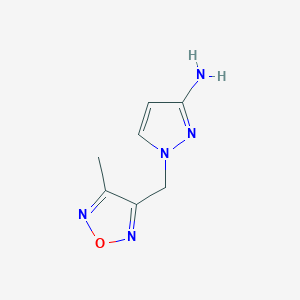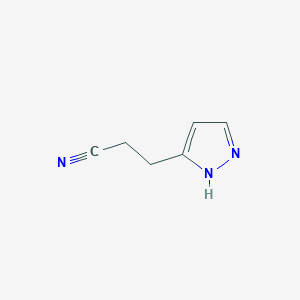![molecular formula C12H14N6O B13640550 1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine](/img/structure/B13640550.png)
1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine is a chemical compound known for its unique structure and properties. It is often used in research settings, particularly in the fields of chemistry and biology. The compound consists of a piperazine ring attached to a benzoyl group, which is further connected to a tetrazole ring. This structure imparts specific chemical and physical properties that make it valuable for various applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine typically involves the reaction of 4-(1H-tetrazol-1-yl)benzoic acid with piperazine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under controlled temperature and pressure conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction parameters to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Analyse Des Réactions Chimiques
Types of Reactions: 1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in the presence of catalysts.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of biological processes and as a probe for investigating enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The tetrazole ring is known to interact with metal ions, which can influence the compound’s activity in biological systems .
Comparaison Avec Des Composés Similaires
- 1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine
- 1-[4-(1H-tetrazol-1-yl)benzoyl]morpholine
- 1-[4-(1H-tetrazol-1-yl)benzoyl]pyrrolidine
Comparison: 1-[4-(1H-tetrazol-1-yl)benzoyl]piperazine is unique due to its specific combination of the piperazine ring and the tetrazole group. This structure imparts distinct chemical and biological properties, making it more versatile compared to its analogs. The presence of the piperazine ring enhances its solubility and stability, while the tetrazole group contributes to its reactivity and binding affinity .
Propriétés
Formule moléculaire |
C12H14N6O |
|---|---|
Poids moléculaire |
258.28 g/mol |
Nom IUPAC |
piperazin-1-yl-[4-(tetrazol-1-yl)phenyl]methanone |
InChI |
InChI=1S/C12H14N6O/c19-12(17-7-5-13-6-8-17)10-1-3-11(4-2-10)18-9-14-15-16-18/h1-4,9,13H,5-8H2 |
Clé InChI |
ILTDRUPVTKOLMV-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C(=O)C2=CC=C(C=C2)N3C=NN=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-acetamido-2-[(5-bromo-4-chloro-1H-indol-2-yl)oxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B13640468.png)
![(3R)-3-(3-bromo-4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoicacid](/img/structure/B13640475.png)

![[1,2,3,4,8,9,10,11,15,16,17,18,22,23,24,25-Hexadecafluoro-29H,31H-phthalocyaninato(2-)-|EN29,|EN30,|EN31,|EN32]nickel](/img/structure/B13640496.png)


![3-Amino-2-[(oxan-3-yl)methyl]propanoic acid](/img/structure/B13640514.png)



![[2,2'-Binaphthalen]-6-yl trifluoromethanesulfonate](/img/structure/B13640547.png)



